2-Bromo-5-(trifluoromethyl)furan

Descripción

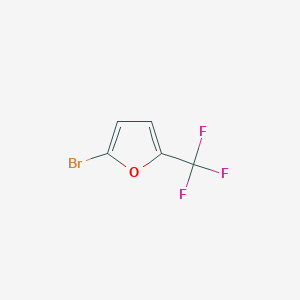

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-(trifluoromethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3O/c6-4-2-1-3(10-4)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCVXSNGRILFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289005-52-2 | |

| Record name | 2-bromo-5-(trifluoromethyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl Furan and Analogous Structures

Direct Bromination Approaches to Trifluoromethylated Furan (B31954) Scaffolds

Direct bromination of a furan ring already possessing a trifluoromethyl group is a common and straightforward approach. However, the regioselectivity of this electrophilic substitution reaction is a critical consideration.

The inherent reactivity of the furan ring towards electrophiles is highest at the C2 and C5 positions. When one of these positions is occupied, the substitution generally occurs at the remaining vacant α-position. In the case of 2-(trifluoromethyl)furan, the C5 position is the most likely site for electrophilic attack.

Common brominating agents for furan and its derivatives include bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent and reaction conditions can influence the outcome, with solvents like dioxane or carbon tetrachloride often employed. youtube.com For instance, the bromination of furan itself can be achieved using bromine in dioxane at low temperatures. youtube.com

The trifluoromethyl group is a strongly electron-withdrawing group. Its presence on the furan ring at the C2 position deactivates the ring towards electrophilic substitution. This deactivation is most pronounced at the adjacent C3 position. However, the directing effect of the ring oxygen still favors substitution at the α-positions (C2 and C5). With the C2 position occupied by the trifluoromethyl group, electrophilic bromination is strongly directed to the C5 position. This inherent electronic bias simplifies the regioselective synthesis of 2-bromo-5-(trifluoromethyl)furan from 2-(trifluoromethyl)furan.

While direct bromination with Br₂ or NBS is often effective, various catalytic and reagent-based protocols have been developed to enhance efficiency and selectivity. For example, the use of a catalyst like iron(III) bromide (FeBr₃) can facilitate the bromination of aromatic rings. numberanalytics.com In some cases, radical bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can be employed, particularly for the bromination of side chains. However, for the direct bromination of the furan ring itself, electrophilic conditions are more common.

A study on the bromination of fraxinellone, a natural product containing a furan ring, demonstrated that using NBS or DBDMH can lead to selective bromination of the furan moiety. nih.gov Specifically, using 1.4 equivalents of NBS at 40°C resulted in monobromination, while DBDMH led to the formation of a dibrominated product in high yield. nih.gov These findings suggest that careful selection of the brominating agent and reaction conditions is crucial for controlling the degree of halogenation.

Table 1: Reagents for the Bromination of Furan Scaffolds

| Reagent | Typical Conditions | Notes |

| Bromine (Br₂) | Dioxane, 0°C | Standard electrophilic bromination. youtube.com |

| N-Bromosuccinimide (NBS) | Various solvents (e.g., CCl₄, CH₂Cl₂) | Milder alternative to Br₂. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | - | Can be used for selective bromination. nih.gov |

Construction of the Furan Ring System with Pre-installed Halogen and Trifluoromethyl Moieties

An alternative to direct bromination is the construction of the furan ring from acyclic precursors that already contain the necessary trifluoromethyl and bromo functionalities. This approach offers the advantage of pre-defined substitution patterns, avoiding issues of regioselectivity in the final ring-forming step.

Various cyclization reactions are available for the synthesis of substituted furans. The Paal-Knorr synthesis, which involves the dehydration of a 1,4-dicarbonyl compound, is a classic method for furan formation. While effective, this method requires the synthesis of the appropriate diketone precursor.

More contemporary methods involve metal-catalyzed cyclizations. For instance, palladium-catalyzed reactions of alkynes and other precursors can lead to highly substituted furans. researchgate.net A base-mediated procedure for constructing 2-trifluoromethylated furans from 3-bromo-1,1,1-trifluoropropan-2-one and β-ketonitriles has been reported. rsc.org This method involves the cyclization of the two components to form the furan ring. rsc.org

Another approach involves a sequential deprotection-annulation reaction. lookchem.com This strategy starts with an O-protected 2-trifluoromethyl-1,1-dibromoallylic alcohol, which undergoes a series of transformations including a Sonogashira coupling with a terminal alkyne, deprotection, and subsequent cyclization to yield a polysubstituted 4-trifluoromethylfuran. lookchem.com

Table 2: Cyclization Strategies for Trifluoromethylated Furan Synthesis

| Reaction Type | Precursors | Key Features |

| Base-mediated Cyclization | 3-Bromo-1,1,1-trifluoropropan-2-one, β-ketonitriles | Forms 2-trifluoromethylated furans. rsc.org |

| Sequential Deprotection-Annulation | O-protected 2-trifluoromethyl-1,1-dibromoallylic alcohol, terminal alkynes | Yields polysubstituted 4-trifluoromethylfurans. lookchem.com |

| Metalloradical Cyclization | Alkynes, α-diazocarbonyls | Cobalt(II)-catalyzed, highly regioselective. nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical route to highly functionalized molecules. nih.gov Several MCRs have been developed for the synthesis of substituted furans. nih.gov

For example, a three-component coupling of furans with enantioenriched boronic esters and a trifluoromethylating reagent has been demonstrated. nih.gov This reaction proceeds via a trifluoromethyl radical-induced process and results in 2,5-disubstituted furans. nih.gov While this specific example doesn't directly produce this compound, it highlights the potential of MCRs in assembling complex furan structures.

Another relevant strategy is the transition-metal-free synthesis of trifluoromethylated furans via a tributylphosphine-mediated tandem acylation–Wittig reaction of β-trifluoromethyl α,β-enones. bohrium.com This method provides a practical route to a variety of trifluoromethylated furans with diverse functional groups. bohrium.com

Post-Synthetic Functionalization of Existing Furan Cores

The synthesis of specifically substituted furans, such as this compound, is frequently achieved by modifying a pre-formed furan ring. This strategy is critical when direct synthesis from acyclic precursors is not feasible or efficient. The high sensitivity of the furan ring to acids and strong oxidants necessitates the development of mild and selective catalytic methods for its functionalization. nih.gov

Introduction of Bromine via Electrophilic or Organometallic Routes

The introduction of a bromine atom onto a furan core can be accomplished through several methods, primarily electrophilic aromatic substitution and organometallic-mediated reactions.

Electrophilic Bromination:

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. pearson.compearson.com Its reactivity is significantly higher than that of benzene (B151609), allowing for the use of milder reagents and reaction conditions. pearson.comnumberanalytics.com Bromination typically occurs preferentially at the 2-position (alpha-position) due to the superior stabilization of the carbocation intermediate by the ring's oxygen atom. pearson.compearson.com

Common brominating agents include bromine (Br₂) in a solvent like dioxane or acetic acid, and N-Bromosuccinimide (NBS). pearson.comrsc.orgquimicaorganica.org The reaction with Br₂ is often conducted at low temperatures to control the reactivity and prevent polysubstitution or degradation of the furan ring. quimicaorganica.org

| Reagent | Substrate | Conditions | Product | Notes |

| Bromine (Br₂) | Furan | Dioxane | 2-Bromofuran | A standard method for electrophilic bromination. pearson.com |

| Bromine (Br₂) | 2-Methoxycarbonylfuran | Acetic acid | 5-Bromo-2-methoxycarbonylfuran | Demonstrates bromination at the available α-position. rsc.org |

| N-Bromosuccinimide (NBS) | 1,4-diaryl but-3-yn-1-ones | Acetone | 3-Bromo-2,5-diarylfurans | Used in a 5-endo-dig electrophilic cyclization to form the furan ring. organic-chemistry.org |

Organometallic Routes:

Organometallic routes offer an alternative for controlled bromination, especially when electrophilic substitution is not regioselective enough. This can involve the generation of a furan-based organometallic species, such as a furyllithium or furylmagnesium compound, followed by quenching with an electrophilic bromine source like Br₂. This approach is particularly useful for introducing bromine at a specific position directed by the initial metallation step. Furan can be coordinated to metals like palladium, which facilitates a wide range of transformations. nih.govresearchgate.net

Trifluoromethylation Strategies on Furan Substrates

Introducing a trifluoromethyl (CF₃) group into a furan ring is a key step in synthesizing compounds like this compound. The CF₃ group can significantly alter a molecule's properties, making these methods highly valuable. Trifluoromethylation can be broadly categorized into radical, nucleophilic, and electrophilic approaches. nih.gov

Radical trifluoromethylation is often the most efficient method for the direct introduction of a CF₃ group onto heterocycles like furan, as it does not require pre-functionalized substrates such as organohalides. nih.gov Visible light-mediated photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from sources like trifluoroacetic anhydride (B1165640) (TFAA) or other perfluoro-reagents. nih.gov

| CF₃ Source | Catalyst/Conditions | Substrate Type | Product | Reference |

| Trifluoroacetic Anhydride (TFAA) | Photoredox Catalyst / Visible Light | Furfural-derived furans | α-Trifluoromethylated furans | nih.gov |

| Perfluorocarboxylic Anhydrides | Urea / Hydrogen Peroxide (Metal-free) | Furanic esters | α-Trifluoromethylated furanic esters | nih.gov |

| Ethyl 2-bromo-2,2-difluoroacetate | Palladium Catalyst | Donor- and acceptor-substituted furans | Difluoromethylated furans | researchgate.net |

| Trifluoroacetate | Heterogeneous Photoelectrocatalysis | Sensitive (hetero)arenes | Trifluoromethylated (hetero)arenes | researchgate.net |

The development of these methods is crucial for expanding the range of accessible fluoro-functionalized furans, including those derived from renewable biomass sources like furfural. nih.gov

Sequential Functionalization and Orthogonal Protection Strategies

The synthesis of di-substituted furans like this compound requires a carefully planned sequence of reactions. The order in which the bromine and trifluoromethyl groups are introduced is critical because the electronic properties of one substituent will influence the reactivity and regioselectivity of the subsequent functionalization step.

Sequential Functionalization:

Given that the trifluoromethyl group is strongly electron-withdrawing, it deactivates the furan ring towards further electrophilic attack. Therefore, a common strategy would involve:

Electrophilic Bromination: Introduce the bromine atom at the 2-position of the furan ring first.

Trifluoromethylation: Introduce the trifluoromethyl group at the 5-position of the resulting 2-bromofuran. This second step would likely require a cross-coupling reaction (e.g., using a copper or palladium catalyst) or a radical trifluoromethylation, as another electrophilic substitution would be difficult.

Alternatively, sequential catalytic processes can be employed to build the substituted furan ring in a one-pot fashion from simpler acyclic precursors, demonstrating the power of tandem reactions in modern synthesis. nih.gov

Orthogonal Protection Strategies:

In more complex syntheses involving multi-functionalized furan cores, orthogonal protection is a key concept. fiveable.me This strategy uses multiple protecting groups that can be removed under different, non-interfering conditions. numberanalytics.com For instance, if other reactive functional groups are present on the furan precursor, they can be temporarily masked with protecting groups. bham.ac.uk This allows for the selective bromination and trifluoromethylation of the furan ring without side reactions. fiveable.mejocpr.com After the desired furan core is constructed, the protecting groups can be removed sequentially to reveal the final functional groups. bham.ac.uksigmaaldrich.com This level of control is essential for the efficient and precise synthesis of complex molecules. fiveable.me

Reactivity and Mechanistic Studies of 2 Bromo 5 Trifluoromethyl Furan

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond in 2-Bromo-5-(trifluoromethyl)furan is a key site for a variety of synthetic transformations. These reactions allow for the introduction of new functional groups, making the compound a valuable building block in organic synthesis. The reactivity at this center is modulated by the electron-withdrawing trifluoromethyl group, which influences the polarity of the C-Br bond and the stability of potential intermediates.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as an effective electrophilic partner in these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, can be successfully applied to substrates like this compound. While specific studies on this exact molecule are not prevalent in the literature, the successful Suzuki coupling of other trifluoromethyl-substituted furans demonstrates the feasibility of this reaction. bohrium.com For instance, a subsequent Suzuki coupling reaction has been proven feasible on a similar trifluoromethylated furan (B31954) system. bohrium.com The general conditions for such a reaction would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like a mixture of toluene (B28343) and water or dioxane and water.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is also a highly relevant transformation for this compound. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgsoton.ac.uk The reaction has been successfully applied to a wide range of bromo-substituted heterocycles, including bromopyridines, indicating its applicability to the furan system. researchgate.netrsc.org The strong electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the C-Br bond towards the oxidative addition step in the catalytic cycle.

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst/Co-catalyst | Base | Solvent | Typical Substrate Scope |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Toluene/Water, Dioxane | Aryl/heteroaryl boronic acids and esters |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, piperidine (B6355638) | THF, DMF | Terminal alkynes |

Direct Nucleophilic Displacement Reactions

Direct displacement of the bromine atom by a nucleophile is a less common but still plausible reaction pathway. Generally, nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems like furan is difficult unless activated by strong electron-withdrawing groups. The trifluoromethyl group on this compound does provide significant electron withdrawal, which could potentially facilitate such reactions.

However, direct displacement on unactivated aryl halides typically requires harsh conditions. Studies on polyhalogenated aromatic compounds show that nucleophilic displacement of bromine can occur, for instance, by sodium methoxide (B1231860) in a mixture of butanone and methanol. rsc.org The mechanism of such reactions can be complex, and for heterocyclic systems, can involve ring-opening and rearrangement pathways. It is important to note that for many heterocyclic systems, nucleophilic substitution proceeds via an SNAr mechanism, which requires the formation of a stable Meisenheimer intermediate. chegg.com The stability of this intermediate is crucial and is enhanced by the presence of strong electron-withdrawing groups.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The bromine atom in this compound allows for the formation of highly reactive organometallic intermediates, which are versatile nucleophiles in their own right.

Grignard Reagents : The formation of a Grignard reagent by reacting this compound with magnesium metal is a feasible process. The preparation of Grignard reagents from fluoroaromatic compounds has been documented and is a key step in many synthetic routes. google.com However, the presence of the trifluoromethyl group can sometimes lead to side reactions, and careful control of reaction conditions is necessary. The resulting Grignard reagent, 5-(trifluoromethyl)furan-2-ylmagnesium bromide, can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. The formation of Grignard reagents from substituted bromopyridines is also a well-established procedure. google.com

Organolithiums : The generation of an organolithium species can be achieved through halogen-metal exchange, typically using an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures. This method is often faster and cleaner than direct reaction with lithium metal. The resulting 2-lithio-5-(trifluoromethyl)furan is a potent nucleophile. However, the acidity of the furan ring protons must be considered. The electron-withdrawing trifluoromethyl group increases the acidity of the ring protons, particularly at the C3 and C4 positions. This can lead to competitive deprotonation instead of or alongside halogen-metal exchange. Studies on the lithiation of 2-bromo-5-methylfuran (B145496) have shown that the choice of the lithiating agent and conditions is critical to avoid side reactions like halogen migration (halogen dance). imperial.ac.uk

Electrophilic Reactions on the Furan Ring

Electrophilic Aromatic Substitution Reactivity Profile

Furan itself is much more reactive towards electrophiles than benzene (B151609), often reacting under milder conditions. pearson.compearson.com However, the substituents on this compound have a profound impact on this reactivity. The trifluoromethyl group is a very strong deactivating group due to its powerful electron-withdrawing inductive effect (-I effect). The bromine atom is also a deactivating group, though less so than the trifluoromethyl group, due to its inductive electron withdrawal (-I effect) which outweighs its weak resonance electron donation (+R effect).

Consequently, this compound is expected to be significantly less reactive towards electrophilic aromatic substitution than unsubstituted furan. Harsher reaction conditions may be required to achieve substitution compared to furan or even 2-bromofuran.

Regiochemical Control by Bromine and Trifluoromethyl Substituents

The regiochemical outcome of electrophilic aromatic substitution is directed by the existing substituents. In furan, electrophilic attack preferentially occurs at the 2- (or 5-) position due to the superior stabilization of the resulting carbocation intermediate by the ring oxygen. pearson.compearson.com In this compound, both the 2- and 5-positions are already substituted. Therefore, electrophilic attack must occur at either the 3- or 4-position.

The directing effects of the substituents must be considered:

Bromine : As a halogen, bromine is an ortho, para-director in benzene chemistry. In the furan ring, this translates to directing an incoming electrophile to the adjacent positions. Thus, the bromine at C2 would direct towards C3.

Trifluoromethyl group : This is a strong deactivating group and a meta-director in benzene chemistry. In the context of the furan ring, the trifluoromethyl group at C5 would strongly disfavor substitution at the adjacent C4 position and direct towards the C3 position.

Both the bromine and the trifluoromethyl group direct the incoming electrophile to the C3 position. Therefore, it is expected that electrophilic aromatic substitution on this compound will occur with high regioselectivity at the C3 position.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Bromine | C2 | -I > +R | Deactivating | C3 |

| Trifluoromethyl | C5 | -I, -R (hyperconjugation) | Strongly Deactivating | C3 |

Cycloaddition Chemistry of the Furan Ring

The aromatic character of furan allows it to participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. The presence of a strong electron-withdrawing trifluoromethyl group is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, making it less reactive as a diene compared to electron-rich furans. nih.gov However, cycloadditions can still be achieved, often requiring thermal conditions or Lewis acid catalysis to proceed efficiently.

Diels-Alder Reactions and Related Pericyclic Transformations

While specific studies on the Diels-Alder reactions of this compound are not extensively documented, the behavior of analogous substituted furans provides significant insight. Furan and its derivatives typically undergo [4+2] cycloaddition with a variety of dienophiles. nih.govnih.gov For instance, 2,5-dimethylfuran (B142691) reacts with maleimides at elevated temperatures to form the exo Diels-Alder adduct. nih.gov The stereochemical outcome of these reactions can sometimes be controlled by temperature, with lower temperatures favoring the formation of the kinetically-controlled endo product. nih.gov

In reactions involving unsymmetrical furans like this compound, regioselectivity becomes a key consideration. masterorganicchemistry.com The electronic nature of the substituents on both the furan (diene) and the dienophile determines the preferred orientation of addition. nih.gov Generally, reactions of 2-substituted furans with electron-deficient alkenes can lead to a mixture of "ortho" and "meta" regioisomers. nih.gov For 2-substituted furans, electron-donating groups tend to favor the formation of the more sterically hindered "ortho" product, whereas electron-withdrawing groups direct the reaction towards the "meta" regioisomer. nih.gov Given the electron-withdrawing nature of both the bromo and trifluoromethyl groups, it is predicted that Diels-Alder reactions of this compound would show a preference for the "meta" adduct.

The table below outlines typical conditions and outcomes for Diels-Alder reactions involving related furan compounds, which can be extrapolated to predict the behavior of this compound.

| Diene | Dienophile | Conditions | Product(s) | Ref |

| 2,5-Dimethylfuran | N-(p-tolyl)maleimide | Toluene, 80 °C | exo-Adduct (50% yield) | nih.gov |

| Furan | Dimethyl acetylenedicarboxylate | 100 °C | 1:1 Adduct | researchgate.net |

| 2-Methylfuran | Acrylonitrile | ZnCl₂ catalyst, 30 °C | Mixture of regioisomers, poor selectivity | nih.gov |

| 6,7-Dehydrobenzofuran | 2-Phenylsulfonylfuran | - | "meta" regioisomer | nih.gov |

[3+2] Cycloaddition Pathways and Regioselectivity

Furan derivatives can also participate in [3+2] cycloaddition reactions, although this pathway is less common than the [4+2] Diels-Alder reaction. In these reactions, a three-atom dipole (the 1,3-dipole) reacts with a two-atom component (the dipolarophile). While some methods report the synthesis of furans via [3+2] cycloaddition of allenyl anions with aldehydes, the participation of the furan ring itself as the dipolarophile is also known. rsc.org

For example, 5-hydroxymethyl-furan-2-nitrileoxide, generated in situ, undergoes [3+2] cycloadditions with alkenes to yield 3-(2-furanyl)-4,5-dihydro-isoxazole systems. researchgate.net The regioselectivity of these reactions is a critical aspect, often leading to a single, well-defined product. rsc.orgmdpi.com The reaction of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes, for instance, provides access to highly functionalized pyrazoles with excellent regioselectivity. rsc.org While not directly involving a furan ring, these examples highlight the principles of regiocontrol in [3+2] cycloadditions involving fluorinated compounds.

In the context of this compound, it could theoretically act as the two-pi component reacting with a 1,3-dipole. The regioselectivity would be dictated by the electronic and steric influences of the bromo and trifluoromethyl substituents on the furan ring's double bonds.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally considered unreactive under many conditions. tcichemicals.com This stability is a key reason for its widespread use in pharmaceuticals and agrochemicals. nih.govmdpi.com

Chemical Reactions at the Trifluoromethyl Moiety

Direct chemical transformation of a trifluoromethyl group attached to an aromatic ring is challenging due to the strength of the carbon-fluorine bonds. tcichemicals.com However, under specific and often harsh conditions, reactions can occur. Protolytic defluorination of trifluoromethyl-substituted arenes can happen in the presence of Brønsted superacids, leading to the formation of reactive carbocationic species which can then undergo further reactions like Friedel-Crafts-type alkylations. nih.gov

Another approach involves the use of strong Lewis acids or metal hydrides, which can facilitate the decomposition or transformation of the CF₃ group. nih.gov For example, selective C-F bond activation and transformation have been achieved in substrates where the trifluoromethyl group is positioned ortho to a hydrosilyl group. tcichemicals.com While these methods are powerful, their application to a substrate like this compound would need to be evaluated, considering the potential for competing reactions at the bromo-substituent or on the furan ring itself.

Electronic and Steric Influence of the Trifluoromethyl Group on Adjacent Reactivity Centers

The trifluoromethyl group exerts a powerful influence on the reactivity of the furan ring and the adjacent bromo-substituent.

Electronic Effects: The CF₃ group is a strong electron-withdrawing group, primarily through an inductive effect (σ-effect). tcichemicals.comwikipedia.org This effect significantly lowers the electron density of the furan ring, deactivating it towards electrophilic aromatic substitution. youtube.com In electrophilic attacks, the CF₃ group is a meta-director on a benzene ring, as it destabilizes the adjacent carbocation intermediates that would form during ortho or para attack. youtube.com On the furan ring, this deactivating effect would make reactions like nitration or acylation more difficult compared to unsubstituted furan. The electron-withdrawing nature also increases the acidity of the C-H protons on the furan ring, potentially facilitating deprotonation.

Steric Effects: The steric bulk of the trifluoromethyl group is often compared to that of an isopropyl group. This steric hindrance can influence the regioselectivity of reactions, directing incoming reagents to less crowded positions on the furan ring. For example, in cycloaddition reactions, the CF₃ group may disfavor the formation of the adjacent regioisomer. nih.gov

The combination of these electronic and steric factors makes the furan ring in this compound electron-poor and can direct the course of various reactions, including nucleophilic substitutions, metalations, and cycloadditions.

Isomerization and Rearrangement Processes

Substituted bromofurans are known to undergo isomerization reactions, particularly the "halogen dance" rearrangement, under strongly basic conditions. wikipedia.org This reaction involves the migration of a halogen atom from one position on the ring to another, driven by the formation of a more stable lithiated intermediate. wikipedia.orgclockss.org

For instance, 2-bromo-5-methylfuran, when treated with powerful bases like LIDAKOR (a mixture of lithium diisopropylamide and potassium tert-butoxide), undergoes rearrangement to form 3-bromo-5-methylfuran derivatives after quenching with an electrophile. imperial.ac.uk This migration occurs because the initial deprotonation at the 3-position is followed by a halogen-metal exchange that leads to a more stable organometallic species. The specific conditions, such as the base used, solvent, and order of addition, can be manipulated to either promote or suppress this rearrangement. imperial.ac.uk

| Substrate | Base/Conditions | Outcome | Ref |

| 2-Bromo-5-methylfuran | LIDAKOR/THF, rapid addition | Halogen dance to C-3 position | imperial.ac.uk |

| 2-Bromo-5-methylfuran | LDA/THP, slow addition | No rearrangement, substitution at C-3 | imperial.ac.uk |

| 2-Bromothiophene | Sodium acetylide/liquid NH₃ | Halogen migration | wikipedia.org |

Given the strong electron-withdrawing nature of the trifluoromethyl group in this compound, the acidity of the ring protons would be enhanced, making deprotonation a key step in potential rearrangements. It is plausible that under suitable basic conditions, this compound could undergo a similar halogen dance to yield a 3-bromo-5-(trifluoromethyl)furan derivative.

Photochemical rearrangements are also a known reaction pathway for furan derivatives. researchgate.netacs.org Irradiation with UV light can populate excited states that may evolve through bond cleavage or cycloaddition pathways, leading to isomerized products. baranlab.org For example, sensitized irradiation of furan derivatives can lead to O-Cα bond cleavage and subsequent rearrangement. researchgate.net

Halogen Dance Reactions in Furan Systems

The halogen dance is a base-catalyzed intramolecular or intermolecular migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This reaction is driven by the formation of a more stable carbanionic intermediate. In the context of furan systems, the regioselectivity of deprotonation and subsequent halogen migration is highly dependent on the nature and position of other substituents on the ring.

For this compound, the potent electron-withdrawing nature of the trifluoromethyl group at the 5-position is expected to significantly influence the acidity of the ring protons. The proton at the 3-position would be the most acidic due to the inductive effect of the adjacent oxygen atom and the trifluoromethyl group. However, the proton at the 4-position is also activated.

Upon treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), deprotonation is anticipated to occur, leading to a lithiated furan intermediate. The relative stability of the possible lithiated species will dictate the course of the reaction.

Table 1: Predicted Intermediates and Products in the Halogen Dance of this compound

| Starting Material | Proposed Intermediate(s) | Potential Halogen Dance Product(s) |

| This compound | 2-Bromo-5-(trifluoromethyl)-3-lithiofuran, 2-Bromo-5-(trifluoromethyl)-4-lithiofuran | 3-Bromo-5-(trifluoromethyl)furan, 4-Bromo-5-(trifluoromethyl)furan |

The mechanism of the halogen dance typically involves a series of equilibria. wikipedia.org After the initial deprotonation, a halogen-metal exchange can occur, leading to the migration of the bromine atom. The thermodynamic stability of the resulting bromo-lithiofuran intermediates plays a crucial role in determining the final product distribution. nih.govias.ac.in For instance, studies on 2-iodobenzofuran (B1590796) have shown that treatment with lithium 2,2,6,6-tetramethylpiperidide results in a halogen dance to yield the 3-iodo-substituted product. researchgate.net This suggests that a similar migration from the 2- to the 3- or 4-position could be feasible for this compound under appropriate basic conditions.

Thermally or Catalytically Induced Rearrangements

Beyond base-induced migrations, furan rings can undergo rearrangements under thermal or catalytic conditions. The presence of the trifluoromethyl group can impact the stability and reactivity of the furan ring, potentially lowering the activation energy for certain rearrangement pathways.

While specific studies on the thermal or catalytic rearrangements of this compound are not extensively documented, analogies can be drawn from the behavior of other substituted furans. For example, rearrangements involving ring-opening and ring-closing sequences are known for various furan derivatives, often catalyzed by transition metals or acids.

Potential rearrangement pathways could involve the initial coordination of a catalyst to the furan oxygen or the carbon-bromine bond, followed by bond cleavage and reorganization of the molecular structure. The strong electron-withdrawing trifluoromethyl group would likely influence the electron distribution within the furan ring, affecting its susceptibility to such rearrangements.

Further research, including computational studies and experimental investigations, would be necessary to fully elucidate the specific thermal and catalytic rearrangement pathways available to this compound and to identify the optimal conditions and catalysts to control these transformations. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2-Bromo-5-(trifluoromethyl)furan, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two protons on the furan (B31954) ring. Due to the electron-withdrawing effects of the bromine and trifluoromethyl substituents, these protons are anticipated to resonate in the downfield region of the spectrum. The proton at the C3 position (H-3) would likely appear as a doublet, coupled to the proton at the C4 position (H-4). Similarly, the H-4 proton would also present as a doublet due to coupling with H-3. The precise chemical shifts are influenced by the electronic environment created by the substituents.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The carbon atoms directly bonded to the electronegative bromine (C-2) and the trifluoromethyl group (C-5) would show significant downfield shifts. The trifluoromethyl group itself would appear as a quartet due to the coupling between the carbon and the three fluorine atoms. The remaining furan ring carbons (C-3 and C-4) would resonate at chemical shifts typical for furan systems, with their exact positions influenced by the neighboring substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 6.6 - 6.8 | - |

| H-4 | 6.9 - 7.1 | - |

| C-2 | - | 115 - 120 |

| C-3 | - | 112 - 116 |

| C-4 | - | 118 - 122 |

| C-5 | - | 140 - 145 (q) |

| CF₃ | - | 118 - 122 (q) |

Note: These are predicted values and may vary from experimental results. 'q' denotes a quartet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-3 and H-4, confirming their scalar coupling and adjacent positions on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, and between the H-4 signal and the C-4 signal, allowing for the definitive assignment of these carbon resonances.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Probing

¹⁹F NMR spectroscopy is a powerful technique for studying fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range. rsc.orgchemicalbook.com In the case of this compound, the ¹⁹F NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. The electron-withdrawing nature of the furan ring and the bromine atom would influence this chemical shift. For organofluorine compounds, the chemical shift range for CF₃ groups is typically between -50 to -70 ppm relative to a standard such as CFCl₃. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include:

C-H stretching: Vibrations of the furan ring C-H bonds would typically appear in the region of 3100-3200 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring are expected in the 1500-1650 cm⁻¹ region.

C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkage in the furan ring would produce strong bands, typically in the 1000-1300 cm⁻¹ range.

C-F stretching: The C-F stretching vibrations of the trifluoromethyl group are characteristically strong and would appear in the region of 1100-1350 cm⁻¹.

C-Br stretching: The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretch (furan ring) | 3100 - 3200 |

| C=C stretch (furan ring) | 1500 - 1650 |

| C-O-C stretch (furan ring) | 1000 - 1300 |

| C-F stretch (trifluoromethyl) | 1100 - 1350 |

| C-Br stretch | 500 - 600 |

Note: These are predicted values and the actual spectrum may show more complex patterns due to coupling of vibrations.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic bands for the furan ring vibrations and the C-Br and C-F bonds. The symmetric stretching vibrations of the furan ring are often more intense in the Raman spectrum compared to the FT-IR spectrum. Analysis of both FT-IR and Raman spectra provides a more complete vibrational profile of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide insights into the conjugated π-system of the furan ring and the influence of the electron-withdrawing trifluoromethyl group and the bromo substituent.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The furan ring itself possesses aromatic character, and its absorption is significantly influenced by the substituents. The trifluoromethyl group, being a strong electron-withdrawing group, and the bromine atom, with its inductive and resonance effects, will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted furan.

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra. These computational methods help in assigning the observed electronic transitions to specific molecular orbitals. A hypothetical UV-Vis absorption data table based on theoretical predictions is presented below.

Table 1: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|

| 225 | 9,500 | π → π* |

| 270 | 1,200 | π → π* |

Fluorescence: The fluorescence properties of a molecule are dependent on its ability to emit light from an excited electronic state. Many aromatic compounds exhibit fluorescence, and the emission spectrum is typically a mirror image of the absorption spectrum. The presence of the heavy bromine atom in this compound might, however, lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Should the compound exhibit fluorescence, the quantum yield (Φf) would be a critical parameter to determine the efficiency of the fluorescence process. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, would also provide information about the structural relaxation in the excited state. A hypothetical fluorescence data table is provided below.

Table 2: Predicted Fluorescence Data for this compound in Cyclohexane

| Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Predicted Quantum Yield (Φf) |

|---|

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (214.97 g/mol for C₅H₂BrF₃O). A key feature would be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity at m/z values separated by two mass units ([M]⁺ and [M+2]⁺).

The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for halogenated and furan-containing compounds include the loss of the bromine atom, the trifluoromethyl group, or carbon monoxide from the furan ring. The expected major fragmentation patterns are outlined in the table below.

Table 3: Predicted Major Mass Spectral Fragments for this compound (EI-MS)

| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 214/216 | [M]⁺ | [C₅H₂BrF₃O]⁺ |

| 145 | [M - Br]⁺ | [C₅H₂F₃O]⁺ |

| 135 | [M - CO - Br]⁺ | [C₄H₂BrF₃]⁺ |

X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions.

The crystallographic data would reveal the planarity of the furan ring and the orientation of the bromo and trifluoromethyl substituents relative to the ring. Intermolecular interactions, such as halogen bonding (C-Br···O or C-Br···F) or other non-covalent interactions involving the fluorine atoms and the furan ring's π-system, could be identified, which are crucial for understanding the crystal packing and solid-state properties.

While experimental crystallographic data for this specific compound is not available, a hypothetical table of crystallographic parameters is presented to illustrate the type of information that would be obtained from such an analysis.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.85 |

| b (Å) | 9.20 |

| c (Å) | 12.50 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 672.75 |

| Z | 4 |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules like 2-Bromo-5-(trifluoromethyl)furan.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules containing halogens (like bromine) and trifluoromethyl groups, specific considerations are necessary to obtain reliable results.

Functionals: Hybrid functionals, which mix a portion of Hartree-Fock (HF) exchange with a DFT exchange-correlation functional, are often well-suited for these systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and robust choice that provides a good balance between accuracy and computational cost for many organic molecules. sigmaaldrich.com For more accurate predictions, especially concerning non-covalent interactions and reaction barriers, other functionals might be considered. For instance, the M06 suite of functionals or long-range corrected functionals like CAM-B3LYP and ωB97XD have shown improved performance for systems with significant electron correlation and dispersion effects. bohrium.comnih.gov A study on Rh-mediated transformations found that PBE0-D3 and M06-2X-D3 functionals provided excellent results for systems involving halogens. nih.gov

Basis Sets: The basis set describes the atomic orbitals used in the calculation. For systems with heavy atoms like bromine and highly electronegative fluorine atoms, polarization and diffuse functions are crucial for accurately describing the electron distribution. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed. bohrium.com The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the orbital shapes. bohrium.com For heavy elements like bromine, basis sets that include effective core potentials (ECPs), such as the LANL2DZ, can also be used to reduce computational cost while maintaining accuracy. bohrium.com

A comparative study on halogen-bonded complexes found that the DGDZVP basis set performed exceptionally well, even outperforming some triple-zeta basis sets, making it a suitable option for large systems involving halogens.

Table 5.1.1: Recommended Functionals and Basis Sets for Halogenated/Trifluoromethylated Furans

| Functional | Basis Set | Rationale |

| B3LYP | 6-311++G(d,p) | A robust and widely used combination for organic molecules, providing a good balance of accuracy and cost. sigmaaldrich.com |

| M06-2X | 6-311++G(d,p) | Good for systems with non-covalent interactions and for calculating thermochemistry and barrier heights. |

| ωB97XD | def2-TZVP | A long-range corrected functional with dispersion correction, suitable for accurate energy gap predictions and systems with weak interactions. bohrium.com |

| PBE0-D3 | 6-311++G(d,p) | Shown to perform well for reactions involving halogenated compounds. nih.gov |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.org For this compound, the primary conformational flexibility arises from the rotation of the trifluoromethyl group around the C-CF3 bond.

The furan (B31954) ring itself is largely planar, though minor puckering can occur. nih.gov The substituents at positions 2 and 5 lie in the plane of the furan ring. The rotation of the C-CF3 bond will lead to different conformers. The most stable conformer will be the one that minimizes steric hindrance and electrostatic repulsion between the fluorine atoms and the adjacent atoms of the furan ring.

The energetic stability of these conformers can be evaluated by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated at different dihedral angles of the C-C-C-F bond. The conformer with the lowest energy corresponds to the most stable arrangement. While specific data for this compound is not available, studies on substituted furans indicate that the conformational preferences are influenced by the electronic nature of the substituents. acs.org It is expected that the staggered conformations of the trifluoromethyl group relative to the furan ring would be the most stable.

Table 5.1.2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C5-C-F) | Relative Energy (kcal/mol) | Stability |

| Staggered | 60°, 180°, 300° | 0.00 | Most Stable |

| Eclipsed | 0°, 120°, 240° | > 1.00 | Least Stable |

| Note: This table is illustrative and based on general principles of conformational analysis of trifluoromethyl groups attached to aromatic rings. Actual values would require specific DFT calculations. |

Analysis of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the furan ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, will likely be distributed over the entire molecule, with significant contributions from the electron-withdrawing trifluoromethyl and bromo substituents. The presence of these strong electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted furan, and to decrease the HOMO-LUMO gap, suggesting increased reactivity towards nucleophiles.

A DFT study on furan derivatives showed that the introduction of substituents significantly alters the HOMO-LUMO gap. researchgate.net For comparison, a study on 2-acetyl-5-methylfuran (B71968) calculated a HOMO-LUMO gap using the B3LYP/6-311++G(d,p) level of theory. youtube.com While the exact value for this compound requires specific calculation, we can anticipate a value that reflects the strong electronic perturbation by the substituents.

Table 5.2.1: Representative FMO Energies and HOMO-LUMO Gap for a Substituted Furan

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

| Note: These values are representative for a substituted furan and are based on typical ranges found in the literature. youtube.comacs.org The actual values for this compound would need to be calculated. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, indicating areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral potential.

MEP analysis can therefore predict the most likely sites for intermolecular interactions and chemical reactions. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals (bonds, lone pairs, and anti-bonding orbitals). youtube.com It is particularly useful for quantifying charge transfer, hyperconjugative interactions, and delocalization effects.

In this compound, NBO analysis can be used to:

Determine the natural atomic charges: This reveals the distribution of charge among the atoms, quantifying the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

Analyze donor-acceptor interactions: NBO analysis can identify stabilizing interactions between filled (donor) and empty (acceptor) orbitals. The most significant interactions often involve the delocalization of electron density from lone pairs or bonding orbitals into anti-bonding orbitals. For example, the lone pairs on the furan oxygen can donate electron density into the σ* anti-bonding orbitals of the adjacent C-C and C-Br bonds. Similarly, interactions between the furan π-system and the σ* orbitals of the C-F bonds can be quantified.

Quantify hyperconjugation: The interaction between the σ bonds of the furan ring and the σ* orbitals of the C-F bonds in the trifluoromethyl group can be analyzed to understand the electronic stabilization and the influence of the CF3 group on the ring.

The second-order perturbation theory analysis within the NBO framework provides stabilization energies (E(2)) for these donor-acceptor interactions. A larger E(2) value indicates a stronger interaction and greater electron delocalization.

Table 5.2.3: Expected Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ* (C2-C3) | High | Lone pair delocalization |

| LP (O) | σ* (C5-C4) | High | Lone pair delocalization |

| π (C2=C3) | π* (C4=C5) | Moderate | π-conjugation in the ring |

| LP (Br) | σ* (C2-C3) | Low-Moderate | Halogen-ring interaction |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |

| Note: LP denotes a lone pair. This table is illustrative, showing expected interactions. The magnitude of E(2) would require specific NBO calculations. |

Mulliken Charge Analysis

Mulliken population analysis is a method of assigning partial atomic charges to the individual atoms within a molecule. researchgate.netijpsat.orgresearchgate.net This analysis is performed using quantum chemical calculations, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF). semanticscholar.orgkarazin.ua The resulting charge distribution provides insights into the electronic structure of the molecule, highlighting regions that are electron-rich (negative charge) or electron-poor (positive charge).

For this compound, a Mulliken charge analysis would calculate the partial charges on the oxygen, bromine, fluorine, and carbon atoms of the furan ring and the trifluoromethyl group. This data would be crucial for understanding the molecule's reactivity, particularly its interactions with electrophiles and nucleophiles. The strong electron-withdrawing nature of the trifluoromethyl group and the bromine atom would be expected to significantly influence the charge distribution across the furan ring.

A detailed study would present these findings in a data table, similar to the hypothetical example below:

Hypothetical Mulliken Charge Distribution for this compound

| Atom | Atomic Symbol | Calculated Partial Charge (e) |

|---|---|---|

| Oxygen | O | |

| Carbon (C2) | C | |

| Carbon (C3) | C | |

| Carbon (C4) | C | |

| Carbon (C5) | C | |

| Bromine | Br | |

| Carbon (CF3) | C | |

| Fluorine | F | |

| Hydrogen (H3) | H | |

| Hydrogen (H4) | H |

(Note: This table is for illustrative purposes only. No published data is available.)

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions. arxiv.org This involves identifying all relevant intermediates and the transition states that connect them.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. researchgate.netq-chem.com The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. acs.org

A computational study would provide the geometric parameters (bond lengths and angles) of the transition state and the calculated activation energy, typically in kcal/mol. This information is vital for understanding the feasibility and kinetics of a reaction.

Exploration of Reaction Pathways and Identification of Key Intermediates

Theoretical studies can map out the entire potential energy surface of a reaction, revealing the sequence of elementary steps. nih.govarxiv.org This includes the identification of all intermediates, which are stable species formed during the reaction. For reactions of this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational analysis would elucidate the precise mechanism, for instance, whether it proceeds via a Meisenheimer complex or through an oxidative addition/reductive elimination cycle.

Regioselectivity Predictions through Computational Models

Many reactions can potentially occur at different positions on a molecule. Computational models can predict the regioselectivity of reactions by comparing the activation energies of the different possible reaction pathways. rsc.orgnih.govrsc.org For this compound, this would be particularly relevant for reactions like lithiation or electrophilic substitution, where reaction could occur at the C3 or C4 positions of the furan ring. The pathway with the lower activation energy would correspond to the major product.

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra for a given molecule. These simulations are invaluable for interpreting experimental spectra and confirming molecular structures.

Simulated NMR and Vibrational Spectra

Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman) of a molecule. nih.govnih.gov

For this compound, a simulated ¹H NMR spectrum would predict the chemical shifts and coupling constants for the protons on the furan ring. A simulated ¹³C NMR spectrum would provide the chemical shifts for each of the carbon atoms. docbrown.infodocbrown.info Given the presence of fluorine, a simulated ¹⁹F NMR spectrum would also be highly informative. rsc.orgrsc.org

Similarly, simulated infrared (IR) and Raman spectra would show the calculated vibrational frequencies and their corresponding intensities, which relate to the molecule's various stretching and bending modes. nih.govnih.gov

A comprehensive computational study would present this simulated data, which could then be compared with experimental spectra for validation.

Hypothetical Simulated ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | |

| C3 | |

| C4 | |

| C5 | |

| CF3 |

(Note: This table is for illustrative purposes only. No published data is available.)

Theoretical Electronic Absorption Spectra (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method for predicting the electronic absorption spectra of molecules. mdpi.comaps.org This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The results of TD-DFT calculations are often presented in terms of excitation energies (in eV), oscillator strengths (a dimensionless quantity indicating the intensity of the transition), and the wavelength of maximum absorption (λmax in nm).

For a molecule like this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are typically of the π → π* and n → π* type, characteristic of unsaturated heterocyclic systems. The presence of the bromine atom and the electron-withdrawing trifluoromethyl group is expected to significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption spectrum.

Table 1: Hypothetical TD-DFT Results for this compound in the Gas Phase This table is for illustrative purposes and is not based on published experimental data.

| Excited State | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.58 | 271 | 0.005 | n → π |

| S2 | 5.15 | 241 | 0.650 | π → π |

| S3 | 5.89 | 211 | 0.120 | π → π* |

The data in Table 1 illustrates that the electronic spectrum would likely be dominated by a strong π → π* transition at a lower wavelength (higher energy) and a weaker n → π* transition at a higher wavelength (lower energy). The precise values would be sensitive to the computational method and basis set employed. bas.bg

Solvent Effects Modeling using Implicit and Explicit Solvation Models (e.g., IEF-PCM)

The electronic properties and absorption spectrum of a molecule can be significantly altered by its solvent environment. Computational models are crucial for understanding these solvent effects, which can be broadly categorized into two types: implicit and explicit solvation models.

The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used implicit solvation model. gaussian.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The IEF-PCM method is effective in capturing the bulk electrostatic effects of the solvent on the solute. mdpi.comnih.gov

For this compound, applying the IEF-PCM model within TD-DFT calculations would predict solvatochromic shifts (changes in the absorption maxima) in different solvents. Generally, polar solvents are expected to stabilize both the ground and excited states, but the extent of stabilization can differ, leading to either a red shift (bathochromism) or a blue shift (hypsochromism) in the absorption spectrum.

Table 2 presents a hypothetical illustration of the solvent effects on the main π → π* absorption band of this compound, as predicted by TD-DFT with the IEF-PCM model.

Table 2: Hypothetical Solvent Effects on the λmax of the Main π → π* Transition of this compound using IEF-PCM This table is for illustrative purposes and is not based on published experimental data.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Solvatochromic Shift (nm) |

|---|---|---|---|

| Gas Phase | 1.0 | 241 | - |

| Cyclohexane | 2.02 | 243 | +2 |

| Acetonitrile | 37.5 | 248 | +7 |

| Water | 78.4 | 250 | +9 |

The hypothetical data suggests a bathochromic shift (red shift) with increasing solvent polarity, which is a common observation for π → π* transitions where the excited state is more polar than the ground state. mdpi.com

Explicit solvation models, on the other hand, involve including a number of individual solvent molecules around the solute molecule in the quantum mechanical calculation. This approach can capture specific short-range interactions like hydrogen bonding, but it is computationally much more demanding than implicit models. A combination of both models, where the first solvation shell is treated explicitly and the bulk solvent implicitly, can provide a more accurate picture of the solvent's influence.

Applications in Advanced Chemical Research

Strategic Building Block in Complex Molecule Synthesis

The reactivity of 2-Bromo-5-(trifluoromethyl)furan makes it a valuable intermediate in the synthesis of more elaborate chemical structures. The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 5-position of the furan (B31954) ring allows for a variety of chemical transformations. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the trifluoromethyl group influences the electronic properties of the furan ring, enhancing its stability and modulating its reactivity.

While specific, complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the reactivity of similar compounds suggests its potential. For instance, related compounds like 2-(bromomethyl)-5-(trifluoromethyl)furan (B58163) are known to be essential building blocks in the synthesis of complex organic molecules due to the reactive bromomethyl group which readily undergoes substitution reactions. This reactivity profile suggests that this compound could similarly be employed in the synthesis of a wide array of complex molecules.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies in Chemical Biology

The design and synthesis of derivatives of this compound are crucial for conducting structure-activity relationship (SAR) studies in chemical biology. SAR studies are fundamental to understanding how the chemical structure of a compound influences its interactions with biological systems. By systematically modifying the structure of this compound and evaluating the resulting changes, researchers can identify key structural features responsible for a particular chemical or physical property.

The furan scaffold is a common motif in biologically active compounds, and the introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. SAR studies on related furan and pyrimidine (B1678525) derivatives have demonstrated that modifications to the substituents on the heterocyclic ring can lead to significant changes in their properties. For example, in a series of 5-trifluoromethylpyrimidine derivatives designed as EGFR inhibitors, modifications at various positions on the pyrimidine ring resulted in a range of inhibitory activities against different cancer cell lines. nih.gov Similarly, studies on furan-ring fused chalcones have shown that the attachment of a furan moiety can enhance antiproliferative activity. mdpi.com

For this compound, SAR studies would typically involve the synthesis of a library of derivatives by modifying the bromo substituent or by introducing additional functional groups to the furan ring. These derivatives would then be systematically evaluated to build a comprehensive understanding of the relationship between their structure and their chemical or physical properties, without delving into specific biological outcomes.

Precursor for Advanced Materials (e.g., conductive polymers, functional components)

The unique electronic properties of the furan ring, combined with the influence of the electron-withdrawing trifluoromethyl group, make this compound a promising precursor for the synthesis of advanced materials. Furan-based polymers are of significant interest for applications in electronics and materials science due to their potential for conductivity and other desirable physical properties.

While specific research on polymers derived directly from this compound is not widely reported, the broader class of furan-based polymers has been extensively studied. For example, 2,5-furandicarboxylic acid is a well-known bio-based monomer used in the production of polyesters and other polymers. nih.gov The bromine atom on this compound provides a convenient handle for polymerization reactions, such as polycondensation or cross-coupling reactions, which could lead to the formation of novel polymers with tailored properties. The incorporation of the trifluoromethyl group is expected to enhance the thermal stability and solubility of the resulting polymers, which are often desirable characteristics for materials used in electronic devices and other advanced applications.

Role in Electrocatalysis and Electrochemical Devices

The potential role of this compound in electrocatalysis and electrochemical devices stems from the electrochemical activity of the furan ring and the influence of its substituents. While direct studies on this specific compound are limited, the general principles of electrochemistry of heterocyclic compounds provide a framework for its potential applications.

Investigating Electrochemical Interfaces and Processes

The adsorption and reaction of molecules at electrode surfaces are fundamental to many electrochemical processes. The furan ring in this compound can interact with electrode surfaces, and the bromine and trifluoromethyl substituents will influence this interaction. Studying the electrochemical behavior of this compound, such as its oxidation and reduction potentials, can provide insights into the fundamental processes occurring at electrochemical interfaces. This knowledge is crucial for the rational design of new electrocatalytic systems and electrochemical sensors.

Design of Novel Electrochemical Nanomaterials

Electrochemical nanomaterials often derive their unique properties from the controlled assembly of molecular building blocks. This compound could potentially be used as a molecular precursor for the synthesis of novel electrochemical nanomaterials. For example, it could be electropolymerized onto an electrode surface to create a functional polymer film. The properties of this film, such as its conductivity, porosity, and catalytic activity, would be determined by the structure of the monomer and the conditions of polymerization. The trifluoromethyl group could impart desirable properties to these nanomaterials, such as enhanced stability and specific interactions with analytes in sensor applications.

Contributions to Agrochemicals Research (focus on synthesis and chemical design)

The field of agrochemical research is constantly seeking new molecules with improved efficacy and environmental profiles. The inclusion of fluorine atoms, particularly the trifluoromethyl group, is a common strategy in the design of modern agrochemicals to enhance their biological activity and metabolic stability. nih.govresearchgate.net

This compound serves as a valuable scaffold for the synthesis and design of novel potential agrochemicals. The furan ring is a structural component of some naturally occurring and synthetic biologically active compounds. The combination of the furan moiety with a trifluoromethyl group and a reactive bromine handle makes this compound an attractive starting point for the synthesis of new chemical entities for agrochemical screening. For instance, the bromine atom can be readily substituted with various functional groups to generate a library of derivatives for testing. A patent for the related compound, 2-(2-bromo-2-nitroethenyl)-furan, highlights its use as an antimicrobial agent, suggesting the potential for other brominated furans in crop protection. google.com The design of new agrochemicals based on the this compound scaffold would involve synthetic modifications to optimize for properties relevant to agricultural applications, such as target-specific activity and environmental persistence, without focusing on the specific biological effects themselves.

Emerging Trends and Future Perspectives

Development of Novel Catalytic Systems for Highly Selective Transformations

The development of advanced catalytic systems is crucial for the selective and efficient functionalization of 2-bromo-5-(trifluoromethyl)furan. The bromine atom at the C2 position is a prime site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Recent progress in this area includes:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for C-C and C-N bond formation. For instance, PdCl₂(CH₃CN)₂ has been shown to be a highly efficient catalyst for the synthesis of functionalized furans from alkenyl bromides. mdpi.com Multi-ligand palladium systems are also being developed to create a single, highly versatile catalyst that works for a broad range of C-N cross-coupling reactions, which could be applied to aminating bromo-furans. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are emerging as a more earth-abundant and cost-effective alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed systems have been successfully used for the defluorinative arylation of 2-fluorobenzofurans with arylboronic acids, demonstrating their ability to activate strong carbon-halogen bonds. beilstein-journals.org This capability is highly relevant for the cross-coupling of this compound.

Rhodium(III)-Catalyzed C-H Functionalization: For modifying the furan (B31954) ring itself, rhodium(III) catalysts have enabled the direct annulation of alkenyl C-H bonds with aldehydes and imines to construct furan and pyrrole (B145914) rings without the need for an external oxidant. nih.gov

Copper-Catalyzed Reactions: Copper catalysis is proving useful for various transformations. For example, it has been used in the borylative cyclization of olefins and in the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives via a cascade reaction. acs.org